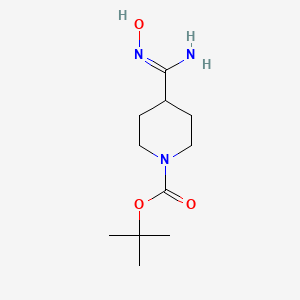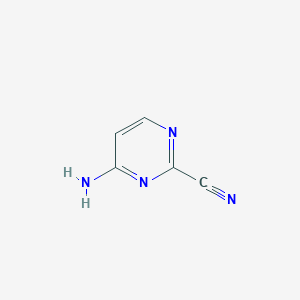
2,5-Dimethylphenylacetyl chloride
Übersicht
Beschreibung
2,5-Dimethylphenylacetyl chloride (2,5-DMPAC) is an organic compound widely used in the synthesis of organic chemicals. It is a colorless, volatile liquid with a strong and unpleasant odor. It is a derivative of phenylacetyl chloride, an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. 2,5-DMPAC is used in a variety of laboratory experiments and has a wide range of applications in the field of chemistry.
Wissenschaftliche Forschungsanwendungen
Ionophore in Potentiometric Sensors
Dimethyl-4,4-dimethoxy-5,6,5',6'-dimethylene dioxy biphenyl-2,2-dicarboxylate (DDB) has been utilized as an ionophore in polyvinyl chloride (PVC) matrix membrane sensors for barium ions. This sensor shows a linear response over a specific concentration range and is highly selective towards Ba²⁺ ions, stable over a wide pH range, and has a lifetime of about 2 months. This application is crucial in determining Ba²⁺ contents in various samples, including rocks (Hassan, Saleh, Abdel Gaber, & Abdel Kream, 2003).
Photorelease Studies
Photorelease of HCl from 2,5-dimethylphenacyl chloride has been studied using nanosecond laser flash photolysis. This research is significant for understanding the photophysical properties of this compound, specifically in the context of photoenolization and product formation through heterolytic elimination of chloride ion (Pelliccioli, Klán, Zabadal, & Wirz, 2001).
Corrosion Inhibition
Poly(2,5-dimethylaniline) coatings on low carbon steel substrates have been synthesized for corrosion protection in chloride environments. The electrochemical polymerization of 2,5-dimethylaniline indicates significant corrosion resistance, making it an effective material for protecting steel against corrosion (Shinde, Sainkar, Gangal, & Patil, 2006).
Reactivity Studies for Allergic Contact Dermatitis
2,5-Dimethyl- p-benzoquinonediimine, derived from 2,5-dimethylphenylacetyl chloride, has been used to study its reactivity towards lysine. This research is essential for understanding the mechanism of allergic contact dermatitis induced by certain chemicals. The findings shed light on N-formylation and hapten-protein binding studies relevant to allergic reactions (Eilstein, Giménez-Arnau, Duché, Rousset, & Lepoittevin, 2007).
Polymerization and Ligand Studies
The compound has been used in the synthesis of pyrrole-based NNN-pincer ligands and their application in creating mononuclear and binuclear palladium and lithium complexes. These complexes have potential applications in catalysis and material science (Ghorai, Kumar, & Mani, 2012).
Safety and Hazards
2,5-Dimethylphenylacetyl chloride is classified as a dangerous substance. It has the GHS05 pictogram, and the signal word for it is "Danger" . The hazard statements associated with this compound are H290 and H314 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Wirkmechanismus
Mode of Action
2,5-Dimethylphenylacetyl chloride is an acyl chloride, a type of acid halide. Acid halides are highly reactive and can participate in various chemical reactions, such as nucleophilic acyl substitution . In these reactions, the chloride ion is a good leaving group, which makes the carbon of the carbonyl group highly electrophilic and susceptible to attack by nucleophiles.
Action Environment
The action of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . For instance, its reactivity can increase at higher temperatures or in the presence of a strong base.
Biochemische Analyse
Biochemical Properties
2,5-Dimethylphenylacetyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of more complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of acylated derivatives. The reactive acetyl chloride group can form covalent bonds with nucleophilic sites on biomolecules, such as amino groups on proteins or nucleic acids. This interaction can lead to the modification of enzyme activity or protein function, making this compound a valuable tool in biochemical research .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism. For instance, the acetylation of histones by this compound can alter chromatin structure and gene transcription. Additionally, this compound can impact cellular metabolism by modifying enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The acetyl chloride group reacts with nucleophilic sites on proteins, enzymes, and nucleic acids, leading to the formation of stable acylated derivatives. This modification can result in enzyme inhibition or activation, depending on the specific target and the nature of the interaction. For example, the acetylation of lysine residues on histones can lead to changes in chromatin structure and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under inert atmosphere and room temperature conditions, but it can degrade over time when exposed to moisture or reactive chemicals. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can induce specific biochemical modifications without causing significant toxicity. At higher doses, it can lead to adverse effects, including cellular damage and toxicity. Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as an acylating agent. It interacts with enzymes and cofactors involved in metabolic reactions, leading to the formation of acylated intermediates. These intermediates can further participate in downstream metabolic processes, influencing the overall metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues can also be influenced by its chemical properties, such as solubility and reactivity .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific cellular compartments, such as the nucleus, cytoplasm, or organelles. The localization of this compound can influence its activity and function, as it may interact with different biomolecules depending on its subcellular location .
Eigenschaften
IUPAC Name |
2-(2,5-dimethylphenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-7-3-4-8(2)9(5-7)6-10(11)12/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRANTBLOIKHJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626477 | |
| Record name | (2,5-Dimethylphenyl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55312-97-5 | |
| Record name | 2,5-Dimethylbenzeneacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55312-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Dimethylphenyl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1291387.png)
![3-[2-(Pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1291388.png)


